molecular formula C12H13BrN2O2S B604787 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole CAS No. 1087641-01-7

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole

Cat. No. B604787
M. Wt: 329.21g/mol
InChI Key: GVBKXPJQKKKUJL-UHFFFAOYSA-N
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Description

The compound “1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 1-position with a sulfonyl group that is further substituted with a 2-bromo-4,5-dimethylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the sulfonyl group, and the attachment of the 2-bromo-4,5-dimethylphenyl group . The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, the sulfonyl group, and the 2-bromo-4,5-dimethylphenyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring might participate in reactions with acids and bases, the sulfonyl group could be involved in substitution reactions, and the bromine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of the polar sulfonyl group might increase its solubility in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions necessary for its handling and storage .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity under various conditions, and developing more efficient methods for its synthesis .

properties

IUPAC Name

1-(2-bromo-4,5-dimethylphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2S/c1-8-6-11(13)12(7-9(8)2)18(16,17)15-5-4-14-10(15)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBKXPJQKKKUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2C=CN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole

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